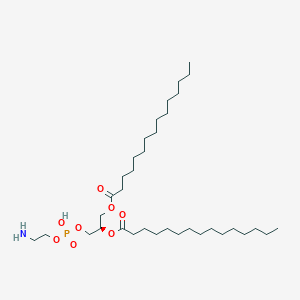

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine

Beschreibung

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine (PE (15:0/15:0)) is a synthetic phospholipid belonging to the phosphatidylethanolamine (PE) class. It features two saturated pentadecanoic acid (C15:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone, with a phosphoethanolamine head group at the sn-3 position. Its molecular formula is C₃₅H₇₀NO₈P, with a molecular weight of 663.91 g/mol . This compound is widely utilized as an internal standard in lipidomics due to its odd-chain fatty acids, which are rarely found in biological samples, minimizing interference during quantification . It is supplied as a high-purity (>99%) solid or chloroform solution by vendors such as Avanti Polar Lipids and Larodan, and is stored at -20°C to maintain stability .

Eigenschaften

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-34(37)41-31-33(32-43-45(39,40)42-30-29-36)44-35(38)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32,36H2,1-2H3,(H,39,40)/t33-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVKIGSFTGVBOX-MGBGTMOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with pentadecanoic acid, followed by phosphorylation with phosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

PE(15:0/15:0) has the molecular formula C₃₅H₇₀NO₈P (molecular weight: 663.91 g/mol ) and features:

-

A glycerol backbone with ester linkages at the sn-1 and sn-2 positions.

-

A phosphoethanolamine headgroup at the sn-3 position.

-

Fully saturated C15:0 acyl chains, reducing susceptibility to oxidative degradation .

Key Structural Features:

Enzymatic Reactions

PE(15:0/15:0) participates in lipid metabolism through enzymatic hydrolysis:

(a) Phospholipase A₂ (PLA₂) Activity

-

Reaction : Hydrolyzes the sn-2 acyl chain, producing 1-pentadecanoyl-2-lyso-sn-glycero-3-phosphoethanolamine and free pentadecanoic acid.

-

Conditions : Catalyzed by calcium-dependent PLA₂ in biological systems .

-

Analytical Evidence : Used as an internal standard in lipidomic studies to quantify hydrolysis products via LC-MSE .

(b) Phospholipase C/D Activity

-

Reaction : Cleaves the phosphodiester bond, yielding diacylglycerol or phosphatidic acid derivatives.

-

Role in Signaling : Common in glycerophospholipid turnover, though PE(15:0/15:0) is less studied in this context .

Phase Behavior and Stability

The saturated acyl chains of PE(15:0/15:0) confer unique phase properties:

(a) Thermotropic Phase Transitions

-

Gel-to-Liquid Transition : Occurs near 34°C (based on analogs like 15:0 PC) .

-

Impact on Reactivity : Solid-phase membranes resist enzymatic hydrolysis compared to liquid-crystalline phases .

(b) Membrane Interactions

-

Phase Separation : Forms ordered domains in mixed lipid systems (e.g., with unsaturated lipids like DOPC), altering local chemical reactivity .

-

Pore Formation : When mixed with cone-shaped lipids (e.g., DHPC), stabilizes membrane pores via reduced line tension at phase boundaries .

Analytical Degradation Pathways

In mass spectrometry (MS), PE(15:0/15:0) undergoes collision-induced dissociation (CID):

-

Fragmentation Pattern :

| Parameter | Value | Source |

|---|---|---|

| Collision Energy | -40 V (ethanolamine lipids) | |

| CCS (N₂) | ~260–262 Ų (analog PE(16:0)) |

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Overview : 1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine is utilized in formulating liposomes and nanoparticles for drug delivery, particularly for hydrophobic drugs.

- Mechanism : The phospholipid forms bilayers that encapsulate therapeutic agents, enhancing their solubility and stability. This property is particularly useful for delivering taxane-based drugs, which are often poorly soluble in aqueous environments .

- Case Study : A study demonstrated the efficacy of using 15:0 PE in liposomal formulations to improve the bioavailability of paclitaxel, a common chemotherapeutic agent. The liposomes exhibited enhanced cellular uptake and reduced systemic toxicity compared to free drug formulations .

Lipidomics

Overview : In lipidomic studies, this compound serves as an important standard and reference compound.

- Application : It is often used as an internal standard in mass spectrometry analyses of biological samples to quantify other lipids accurately. This application is crucial for understanding lipid metabolism and signaling pathways in various diseases .

- Research Findings : Recent lipidomic profiling studies have shown that alterations in phosphatidylethanolamine levels, including 15:0 PE, correlate with metabolic disorders such as obesity and diabetes. This correlation highlights the potential of this phospholipid as a biomarker for disease states .

Membrane Model Studies

Overview : this compound is employed in membrane model studies to investigate membrane dynamics and interactions.

- Membrane Fluidity : Its unique fatty acid composition allows researchers to study the effects of saturated fatty acids on membrane fluidity and permeability. This information is vital for understanding how membrane properties influence cellular functions .

- Case Study : Research has indicated that membranes composed of 15:0 PE exhibit distinct phase behavior compared to those made with unsaturated phospholipids. These studies provide insights into how lipid composition affects membrane protein functionality and cell signaling pathways .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1,2-dipentadecanoyl-sn-glycero-3-phosphoethanolamine involves its incorporation into biological membranes, where it influences membrane fluidity and stability. The compound interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity. The pathways involved in its action include lipid signaling and membrane dynamics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Phosphatidylethanolamines vary in acyl chain length, saturation, and applications. Below is a detailed comparison of PE (15:0/15:0) with structurally analogous compounds:

Chain Length and Saturation

Research Findings

- PE (15:0/15:0): Demonstrated utility in lipid profiling of plant-pathogenic bacteria and grilled lamb volatiles, where it improved quantification accuracy .

- DOPE (18:1/18:1): Shown to enhance transfection efficiency in lipid nanoparticles (LNPs) by promoting membrane fusion .

- DSPE (18:0/18:0): Critical in stabilizing PEGylated doxorubicin liposomes (Doxil®), reducing immunogenicity .

Physical and Chemical Stability

- Saturated PEs (e.g., PE (15:0/15:0), DPPE, DSPE) exhibit higher Tm values compared to unsaturated analogs. PE (15:0/15:0) has a Tm between DMPE (14:0) and DPPE (16:0), making it suitable for studies requiring moderate membrane rigidity .

- Branched-chain PEs (e.g., diphytanoyl-PE) resist oxidation and hydrolysis, ideal for harsh environmental simulations .

Biologische Aktivität

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine (PE 15:0/15:0) is a phospholipid that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article aims to explore the biological activity of PE 15:0/15:0, focusing on its role in cellular processes, implications in disease pathology, and recent research findings.

Chemical Structure and Properties

This compound is characterized by two pentadecanoyl (C15) fatty acid chains attached to a glycerol backbone with a phosphoethanolamine head group. This unique structure influences its physical properties and biological interactions.

Biological Functions

1. Membrane Dynamics and Cell Signaling

Phosphatidylethanolamines (PEs), including PE 15:0/15:0, are crucial components of biological membranes. They play significant roles in membrane fluidity and curvature, which are essential for various cellular functions such as vesicle formation and fusion. PEs are also involved in cell signaling pathways, particularly in the modulation of protein interactions and enzyme activities.

2. Role in Disease Pathology

Recent studies have highlighted the involvement of PE 15:0/15:0 in several pathological conditions:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that PE 15:0/15:0 may influence lipid metabolism and inflammation in NAFLD models. In particular, it has been observed that treatments involving cerium oxide nanoparticles (CeO2NPs) can alter the hepatic content of triglycerides and fatty acids, suggesting a potential therapeutic role for PE derivatives in managing liver diseases .

- Phospholipidosis : A study on lysosomal phospholipase A2 (LPLA2) demonstrated that PE 15:0/15:0 serves as a substrate for this enzyme. The absence of LPLA2 leads to significant accumulation of phospholipids in macrophages, indicating that PE 15:0/15:0 may contribute to cellular lipid homeostasis and its dysregulation could lead to phospholipidosis .

Research Findings

Case Studies and Experimental Evidence

-

NAFLD Model :

- In an experimental model using Wistar rats subjected to a methionine-choline deficient diet, treatment with CeO2NPs resulted in a marked reduction in hepatic lipid accumulation and inflammation. The study reported a decrease of approximately 26% in total triglyceride content post-treatment, highlighting the potential role of PE derivatives like PE 15:0/15:0 in lipid metabolism .

-

LPLA2 Deficiency :

- A study involving LPLA2-deficient mice revealed that these animals exhibited increased levels of surfactant phospholipids and splenomegaly due to the accumulation of lipids in macrophages. This underscores the importance of PE 15:0/15:0 as a substrate for LPLA2, suggesting that its metabolism is critical for maintaining normal lipid levels within cells .

Data Tables

| Study Focus | Findings | Implications |

|---|---|---|

| NAFLD Model | Reduction of hepatic triglycerides by 26% with CeO2NP treatment | Potential therapeutic role in liver disease management |

| LPLA2 Deficiency | Increased lipid accumulation in macrophages leading to splenomegaly | Importance of PE metabolism in cellular lipid homeostasis |

Q & A

Basic Research Questions

Q. What are the structural characteristics and physicochemical properties of 1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine?

- Answer : The compound is a glycerophospholipid with two pentadecanoyl (15:0) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₃₅H₇₀NO₈P , molecular weight 663.91 g/mol , and CAS number 109032-52-2 . The ethanolamine headgroup confers pH-dependent behavior, enabling structural transitions (e.g., micelle vs. bilayer formation) under varying pH conditions. Storage at -20°C in airtight containers is critical to prevent hydrolysis or oxidation .

Q. What synthesis methods yield high-purity 1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine?

- Answer : Synthesis typically involves enzymatic or chemical acylation of sn-glycero-3-phosphoethanolamine with pentadecanoic acid derivatives. Enzymatic methods using phospholipase D (PLD) or lipases are preferred for stereospecificity, achieving ≥95% purity (TLC) . Chemical synthesis may employ activated acyl chlorides or anhydrides, followed by purification via silica gel chromatography or HPLC. Key challenges include avoiding acyl chain migration; low-temperature reactions (<4°C) and inert atmospheres are recommended .

Q. How does this phospholipid contribute to membrane dynamics in experimental models?

- Answer : The compound’s asymmetric acyl chains and ethanolamine headgroup promote curvature stress in lipid bilayers, facilitating membrane fusion and vesicle formation. It is widely used to study lipid raft dynamics and transmembrane protein insertion. In acidic conditions (pH < 6), it transitions to inverted hexagonal (HII) phases, while neutral/alkaline pH stabilizes lamellar structures .

Advanced Research Questions

Q. What experimental strategies mitigate structural instability of this phospholipid under varying pH conditions?

- Answer :

- Buffer Selection : Use citrate (pH 4–6) or HEPES (pH 7–8) buffers to maintain desired phase behavior.

- Chelating Agents : Add EDTA (1–2 mM) to sequester divalent cations that destabilize bilayers at acidic pH .

- Monitoring : Employ cryo-electron microscopy (cryo-EM) or small-angle X-ray scattering (SAXS) to validate structural integrity during experiments .

Q. How can researchers resolve contradictions in reported phase transition temperatures (Tₘ) for this compound?

- Answer : Discrepancies in Tₘ values arise from differences in:

- Acyl Chain Saturation : Fully saturated chains (e.g., pentadecanoyl vs. oleoyl) increase Tₘ due to reduced fluidity.

- Measurement Techniques : Differential scanning calorimetry (DSC) and fluorescence anisotropy may yield varying results. Standardize protocols using DSC at a heating rate of 1°C/min and hydration levels >90% .

- Table 1 : Comparative Tₘ Values of Phosphoethanolamine Derivatives

| Acyl Chains | Tₘ (°C) | Method | Reference |

|---|---|---|---|

| 15:0/15:0 (PE) | ~45 | DSC | |

| 18:0/18:0 (DSPE) | ~65 | Fluorescence |

Q. What analytical methods are recommended for characterizing this phospholipid in liposomal formulations?

- Answer :

- Liposome Size/Stability : Dynamic light scattering (DLS) for hydrodynamic diameter and polydispersity index (PDI).

- Structural Confirmation : MALDI-TOF MS or NMR (³¹P, ¹H) to verify acyl chain placement and headgroup integrity .

- Encapsulation Efficiency : Use fluorescent probes (e.g., calcein) with gel filtration to separate free vs. encapsulated cargo .

Q. How does acyl chain length impact interactions with cationic lipids in gene delivery systems?

- Answer : Shorter chains (C15:0 vs. C18:0) reduce hydrophobic mismatch, enhancing fusogenicity with cationic lipids (e.g., DOTAP). Optimal formulations use a 2:1 molar ratio (cationic lipid:PE) to balance DNA compaction and endosomal escape. Atomic force microscopy (AFM) can visualize membrane fusion kinetics .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.